molecular formula C18H20N2O2S B5875025 ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5875025
M. Wt: 328.4 g/mol
InChI Key: PUCXKHFSJIAFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate, also known as Carbendazim, is a widely used systemic fungicide that is used to control a broad spectrum of plant diseases. It is a white crystalline powder that has a molecular weight of 191.22 g/mol and a melting point of 302-303°C. Carbendazim is used in agriculture to protect crops from various fungal diseases and is also used in the food industry to control fungal growth in fruits and vegetables.

Mechanism of Action

Ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate works by inhibiting the formation of microtubules, which are essential for the growth and division of fungal cells. This disrupts the fungal cell cycle and ultimately leads to the death of the fungus.
Biochemical and physiological effects
ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate has been found to have low toxicity to humans and animals. However, it has been shown to have some toxic effects on aquatic organisms. In addition, ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate has been found to have some endocrine-disrupting effects, which can affect the reproductive and developmental processes in some organisms.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate is widely used in laboratory experiments to study the effects of antifungal agents on fungal growth and development. It has been found to be effective against a wide range of fungal species and is relatively easy to use. However, ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate has some limitations in laboratory experiments, such as its potential toxicity to some organisms and its endocrine-disrupting effects.

Future Directions

There are several future directions for research on ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of new and more effective antifungal agents that are less toxic and have fewer endocrine-disrupting effects. Another area of research is the study of the effects of ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate on the environment and its potential impact on aquatic organisms. Finally, research is needed to better understand the mechanisms of action of ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate and how it can be used more effectively to control fungal diseases in crops.

Synthesis Methods

Ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate can be synthesized through the reaction of 2-aminobenzimidazole and methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to give ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases. It has been used to control fungal diseases in various crops such as wheat, rice, grapes, and tomatoes. In addition, ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate has been used in the food industry to control fungal growth in fruits and vegetables.

properties

IUPAC Name

ethyl 4-[(2,4-dimethylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-17(21)14-6-8-15(9-7-14)19-18(23)20-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCXKHFSJIAFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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